Lasiodonin
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Overview
Description
Lasiodonin is a diterpenoid compound isolated from the plant Isodon lasiocarpus. It is known for its complex structure and significant biological activities. The molecular formula of this compound is C20H28O6, and it has a molecular weight of 364.43 g/mol . This compound is part of the ent-kaurane diterpenoids, a class of natural products with diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lasiodonin is primarily obtained through extraction from natural sources, specifically from the leaves of Isodon lasiocarpus . The extraction process typically involves solvent extraction followed by chromatographic purification techniques such as column chromatography.
Industrial Production Methods
The extraction process involves using organic solvents like methanol or ethanol to extract the compound from plant material, followed by purification steps to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Lasiodonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Lasiodonin is used as a model compound for studying the chemical behavior of diterpenoids.
Mechanism of Action
The mechanism of action of Lasiodonin involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound targets specific signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways . Additionally, it exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Lasiodonin is structurally similar to other ent-kaurane diterpenoids, such as oridonin and enmein . it possesses unique features that distinguish it from these compounds:
Conclusion
This compound is a fascinating diterpenoid compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable compound for research and potential therapeutic applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential in industrial applications.
Properties
IUPAC Name |
3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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